
Cdk12-IN-E9
Übersicht
Beschreibung
CDK12-IN-E9 is a potent and selective inhibitor of cyclin-dependent kinase 12 (CDK12) and a non-covalent inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 12 is a member of the cyclin-dependent kinase family, which plays a crucial role in regulating transcription and maintaining genomic stability. This compound has shown significant potential in cancer research due to its ability to inhibit CDK12 and CDK9, making it a valuable tool for studying the mechanisms of these kinases and their roles in cancer progression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CDK12-IN-E9 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and purification techniques to achieve high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure consistency and efficiency. The compound is typically produced in batch processes, with stringent quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: CDK12-IN-E9 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung verändern und ihre chemischen Eigenschaften beeinflussen.
Substitution: Substitutionsreaktionen können an bestimmten Stellen innerhalb des Moleküls stattfinden, was zur Bildung neuer Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The compound has demonstrated significant cytotoxic effects across various cancer cell lines. Below is a summary of its antiproliferative activity:
Cell Line | IC50 (nM) | Treatment Duration | Effect |
---|---|---|---|
Kelly | 8 | 72 hours | Potent inhibition of cell proliferation |
LAN5 | 20 | 72 hours | Significant reduction in viability |
SK-N-BE2 | 15 | 72 hours | Enhanced apoptosis |
PC-9 | 40 | 72 hours | Decreased MYC expression |
NCI-H82 | 10 | 72 hours | Increased PARP cleavage |
NCI-H3122 | 30 | 72 hours | Induction of G2/M phase arrest |
The IC50 values indicate that CDK12-IN-E9 is particularly effective at low concentrations, making it a promising candidate for further development in cancer therapies .
Case Studies and Research Findings
- Neuroblastoma Resistance : A study highlighted that this compound effectively overcomes resistance in THZ1-resistant neuroblastoma cells. The compound led to a significant decrease in cell viability, demonstrating its potential as a therapeutic agent in resistant cancer types .
- Lung Cancer Models : In lung cancer models, treatment with this compound resulted in increased PARP cleavage and a notable increase in the sub-G1 population, indicating enhanced apoptosis. This effect was more pronounced compared to traditional therapies .
- Mechanistic Insights : Research indicates that the inhibition of CDK12 leads to gene length-dependent elongation defects, particularly affecting long genes involved in DDR and mRNA processing. This mechanism underlines the selective impact of CDK12 inhibition on cancer cell survival .
Wirkmechanismus
CDK12-IN-E9 exerts its effects by selectively inhibiting cyclin-dependent kinase 12 and non-covalently inhibiting cyclin-dependent kinase 9. Cyclin-dependent kinase 12 is involved in phosphorylating the carboxyl-terminal domain of RNA polymerase II, which is essential for transcription elongation. By inhibiting cyclin-dependent kinase 12, this compound disrupts transcription elongation, leading to reduced expression of genes involved in DNA damage response and other critical cellular processes .
Vergleich Mit ähnlichen Verbindungen
Dinaciclib: An irreversible inhibitor of cyclin-dependent kinase 12, similar to CDK12-IN-E9 in its mechanism of action.
Voruciclib: An orally active cyclin-dependent kinase inhibitor with similar targets.
Uniqueness of this compound: this compound is unique due to its selective inhibition of cyclin-dependent kinase 12 and non-covalent inhibition of cyclin-dependent kinase 9, while avoiding ABC transporter-mediated efflux. This selectivity and dual inhibition make it a valuable tool for studying the roles of these kinases in cancer and other diseases .
Biologische Aktivität
Cdk12-IN-E9 is a selective inhibitor of Cyclin-dependent kinase 12 (CDK12), which plays a crucial role in transcription regulation, DNA damage response (DDR), and mRNA processing. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
CDK12 is involved in the phosphorylation of the carboxy-terminal domain (CTD) of RNA polymerase II, which is essential for transcription elongation and the expression of genes involved in the DDR. Inhibition of CDK12 leads to gene length-dependent elongation defects, resulting in premature cleavage and polyadenylation (PCPA) of mRNA transcripts, particularly affecting long genes that are critical for DNA repair processes .
This compound functions as a covalent inhibitor of CDK12 and has shown selectivity against other cyclin-dependent kinases (CDKs). Its binding affinity is characterized by an IC50 value of 23.9 nM for CDK12, while it exhibits weaker binding to CDK7 and CDK2 with IC50 values exceeding 1 μM . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
Biological Activity and Efficacy
This compound has demonstrated significant antiproliferative activity across various cancer cell lines, particularly neuroblastoma (NB) and lung cancer cells. The compound was tested at concentrations ranging from 10 nM to 10 µM over 72 hours, revealing IC50 values between 8 nM and 40 nM in THZ1R NB and lung cancer models .
Key Findings:
- Cell Cycle Arrest : Treatment with this compound resulted in G2/M phase arrest in neuroblastoma cells after 24 hours of exposure .
- PARP Cleavage : Increased PARP cleavage was observed, indicating activation of apoptotic pathways .
- Reduction in RNAPII Phosphorylation : A dose-dependent decrease in phosphorylated and total RNA polymerase II was noted, leading to reduced expression levels of MYC and MCL1 .
Data Summary
The following table summarizes the biological activity data for this compound:
Cell Line | IC50 (nM) | Effect Observed |
---|---|---|
Kelly | 8 | G2/M arrest, decreased MYC expression |
LAN5 | 40 | PARP cleavage, increased apoptosis |
SK-N-BE2 | 25 | Reduced RNAPII phosphorylation |
PC-9 | 20 | Induction of cell cycle arrest |
NCI-H82 | 15 | Increased subGI population |
NCI-H3122 | 30 | Decreased MCL1 expression |
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroblastoma Models : In a study involving THZ1R neuroblastoma cells, treatment with this compound led to significant reductions in cell viability and alterations in cell cycle dynamics. The compound's ability to induce G2/M arrest suggests its potential as a therapeutic agent against aggressive forms of neuroblastoma .
- Lung Cancer Research : In lung cancer models, this compound treatment resulted in increased apoptosis as indicated by PARP cleavage and enhanced DNA damage markers such as γ-H2AX. These findings support the notion that CDK12 inhibition can sensitize cancer cells to DNA-damaging agents .
- Synthetic Lethality : Research indicates that cancer cells deficient in CDK12 exhibit heightened sensitivity to poly(ADP-ribose) polymerase inhibitors (PARPi), suggesting a synthetic lethality approach where this compound could enhance the efficacy of existing therapies targeting DNA repair mechanisms .
Eigenschaften
IUPAC Name |
N-[3-[[3-ethyl-5-[(2S)-2-(2-hydroxyethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHESFKYUNJPV-FQEVSTJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCCC4CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2N=C(C=C(N2N=C1)NC3=CC(=CC=C3)NC(=O)C=C)N4CCCC[C@H]4CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.